molecular formula C11H15N3O B2766292 N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2411287-80-2

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide

货号 B2766292
CAS 编号: 2411287-80-2
分子量: 205.261
InChI 键: DJJALVJRSPIXOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide, also known as CPI-455, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, CPI-455 has been studied extensively for its ability to modulate BET protein function and its therapeutic potential.

作用机制

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide targets BET proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues and disrupting their function. This leads to the downregulation of genes that are regulated by BET proteins, ultimately resulting in the inhibition of disease progression.
Biochemical and physiological effects:
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cell growth. In immune cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurological cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

实验室实验的优点和局限性

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, it has a short half-life in vivo, which can limit its therapeutic potential.

未来方向

There are several future directions for the study of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide. One direction is to further optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to study its therapeutic potential in additional diseases, such as autoimmune and metabolic disorders. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets and the development of novel therapies for various diseases.

合成方法

The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the coupling of the amide group. The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been described in detail in a scientific publication by researchers at the University of Oxford. The authors reported a high yield of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide using a modified version of the original synthesis method.

科学研究应用

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied extensively for its therapeutic potential in various diseases. In cancer research, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has also been studied in the context of inflammation and autoimmune diseases, where it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied in neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

属性

IUPAC Name

N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALVJRSPIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(C=N1)C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Cyclopropyl-1H-imidazol-4-yl)methyl)-N-methylacrylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。